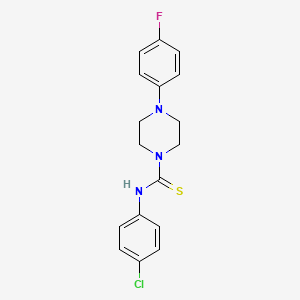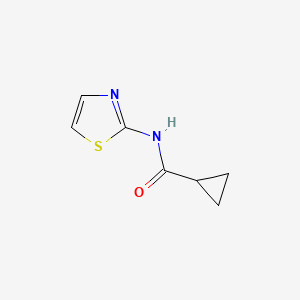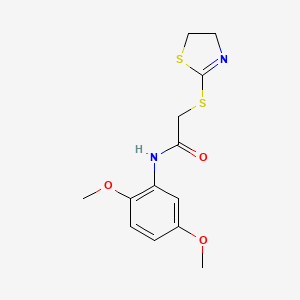
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea, also known as DPTU, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research for its various applications in the fields of biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it is believed to act as a thiourea-based inhibitor of enzymes such as carbonic anhydrase and xanthine oxidase. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the level of uric acid in the blood, which is beneficial for the treatment of gout. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its high solubility in organic solvents, which makes it easy to handle. This compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound is its toxicity, which can be harmful to living organisms. Therefore, caution should be exercised when handling this compound.
未来方向
There are several future directions for the use of N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea in scientific research. One potential application is in the development of new anticancer drugs. This compound has been shown to inhibit the growth of cancer cells, and further research may lead to the development of more effective anticancer drugs. Another potential application is in the development of new corrosion inhibitors for steel in acidic media. This compound has been shown to be effective as a corrosion inhibitor, and further research may lead to the development of more efficient inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and corrosion inhibitors, which may have significant benefits for society.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea involves the reaction between 2,4-dimethylphenyl isothiocyanate and 2-phenylethylamine. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting this compound is then purified by recrystallization from ethanol.
科学研究应用
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been extensively used in scientific research for its various applications. It has been used as a reagent for the determination of trace amounts of copper in biological samples. This compound has also been used as a corrosion inhibitor for steel in acidic media. In addition, this compound has been used as a ligand for the preparation of metal complexes.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13-8-9-16(14(2)12-13)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMCCOHFUWSHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)


![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)